

Application Note: Unveiling the Structure of Peanut Procyanidin A with NMR Spectroscopy

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Compound of Interest		
Compound Name:	Peanut procyanidin A	
Cat. No.:	B15572635	Get Quote

Introduction

Procyanidin A, a class of A-type proanthocyanidins, is a significant bioactive component found in peanut skins. These compounds, particularly procyanidin A1, have garnered attention for their potential health benefits, including antioxidant and anti-inflammatory properties.[1][2] The precise structural characterization of these molecules is paramount for understanding their mechanism of action and for potential applications in the pharmaceutical and nutraceutical industries. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for the complete structural elucidation of these complex natural products.[1]

Application of NMR in Structural Elucidation

NMR spectroscopy, including one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) techniques, provides detailed information about the chemical structure and stereochemistry of procyanidin A.[1]

- ¹H NMR: Provides information on the number and chemical environment of protons in the molecule. Chemical shifts (δ) and coupling constants (J) help to identify the different aromatic and aliphatic protons and their connectivity.
- ¹³C NMR: Reveals the number and type of carbon atoms, distinguishing between quaternary, methine, methylene, and methyl carbons.



- 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between atoms.
 - COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the same spin system, helping to trace out the structure of individual flavonoid units.
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons.
 - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for determining the linkages between the flavan-3-ol units and the overall structure of the procyanidin A dimer.

The comprehensive data obtained from these NMR experiments allows for the unambiguous assignment of all proton and carbon signals, confirming the identity and purity of isolated **peanut procyanidin A**.

Experimental Protocols

1. Isolation of Procyanidin A from Peanut Skin

This protocol is a general guideline for the isolation of procyanidin A from peanut skins, based on established methods.

- Extraction:
 - Peanut skins are ground into a fine powder.
 - The powder is extracted with an 80% acetone solution.
 - The extract is filtered and concentrated under reduced pressure to remove the acetone.
- Fractionation:
 - The aqueous extract is then subjected to column chromatography on a TSK-gel Toyopearl HW-40F column.



Elution is performed with a gradient of methanol in water to separate different fractions.

Purification:

- The fractions containing procyanidin A are further purified by high-performance liquid chromatography (HPLC) on a YMC gel ODS-AQ 12S50 column.
- A linear gradient of methanol in 0.1% formic acid is used for elution to isolate pure procyanidin A1 and A2.[3]

2. NMR Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

- Sample Quantity: Dissolve 5-25 mg of the purified procyanidin A sample in approximately 0.6 mL of a deuterated solvent.[4] Methanol-d4 (CD₃OD) is a commonly used solvent for procyanidins.
- Filtration: To remove any particulate matter that could affect the magnetic field homogeneity, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[4]
- Labeling: Clearly label the NMR tube with the sample identification.

3. NMR Data Acquisition and Processing

NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher).

- ¹H NMR Spectroscopy:
 - Pulse Program: Standard single-pulse experiment.
 - Spectral Width: Approximately 15 ppm.
 - Acquisition Time: 2-3 seconds.
 - Relaxation Delay: 1-2 seconds.



- Number of Scans: 16-64, depending on the sample concentration.
- ¹³C NMR Spectroscopy:
 - Pulse Program: Standard single-pulse experiment with proton decoupling.
 - Spectral Width: Approximately 200 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.
- 2D NMR Spectroscopy (COSY, HSQC, HMBC):
 - Standard pulse programs for each experiment are used.
 - Spectral widths in both dimensions are set to encompass all proton and/or carbon signals.
 - The number of increments in the indirect dimension and the number of scans per increment are optimized to achieve the desired resolution and signal-to-noise ratio within a reasonable experiment time.

Data Processing:

- The acquired Free Induction Decays (FIDs) are Fourier transformed to obtain the NMR spectra.
- Phase and baseline corrections are applied.
- For 2D spectra, both dimensions are processed and referenced.
- Chemical shifts are referenced to the residual solvent peak (e.g., CD₃OD at δH 3.31 and δC 49.0).

Quantitative Data

Table 1: ¹H NMR Spectroscopic Data for Procyanidin A1 from Peanut Skin (500 MHz, CD₃OD)



Position	δΗ (ррт)	Multiplicity	J (Hz)
H-2' (Upper)	7.13	d	2.1
H-6' (Upper)	7.01	dd	8.3, 2.1
H-5' (Upper)	6.81	m	
H-2' (Lower)	6.91	S	
H-5' (Lower)	6.81	m	_
H-6' (Lower)	6.81	m	
H-6 (Upper)	6.08	S	
H-6 (Lower)	6.06	d	2.3
H-8 (Lower)	5.95	d	2.3
H-2 (Lower)	4.73	d	7.8
H-3 (Upper)	4.23	d	3.5
H-3 (Lower)	4.15	m	
H-4 (Upper)	4.07	d	3.5
CH ₂ -4 (Lower)	2.94	dd	16.5, 5.6
2.57	dd	16.4, 8.3	

Data sourced from[5][6]

Table 2: ¹³C NMR Spectroscopic Data for Procyanidin A1 and A2 (CD₃OD)



Carbon	Procyanidin A1 (δC ppm)	Procyanidin A2 (δC ppm)
Upper Unit		
C-2	100.2	100.8
C-3	66.9	67.2
C-4	29.1	29.3
C-4a	102.3	102.2
C-5	155.1	155.0
C-6	97.5	97.4
C-7	151.7	151.6
C-8	106.6	107.0
C-8a	154.6	154.5
C-1'	132.3	132.2
C-2'	115.1	115.0
C-3'	145.8	145.7
C-4'	146.0	145.9
C-5'	115.9	115.8
C-6'	119.4	119.3
Lower Unit		
C-2	77.2	73.1
C-3	73.1	67.8
C-4	37.0	29.2
C-4a	100.1	100.0
C-5	157.6	157.5
C-6	96.6	96.5



C-7	157.9	157.8
C-8	96.1	96.0
C-8a	156.4	156.3
C-1'	132.1	132.0
C-2'	115.2	115.1
C-3'	145.5	145.4
C-4'	145.3	145.2
C-5'	115.7	115.6
C-6'	119.0	118.9

Data for Procyanidin A1 and A2 compiled from[7] and other supporting literature.

Visualizations Experimental Workflow

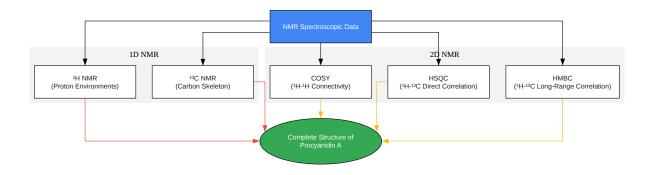


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Caption: Workflow for the isolation and structural elucidation of peanut procyanidin A.

Structural Elucidation Logic



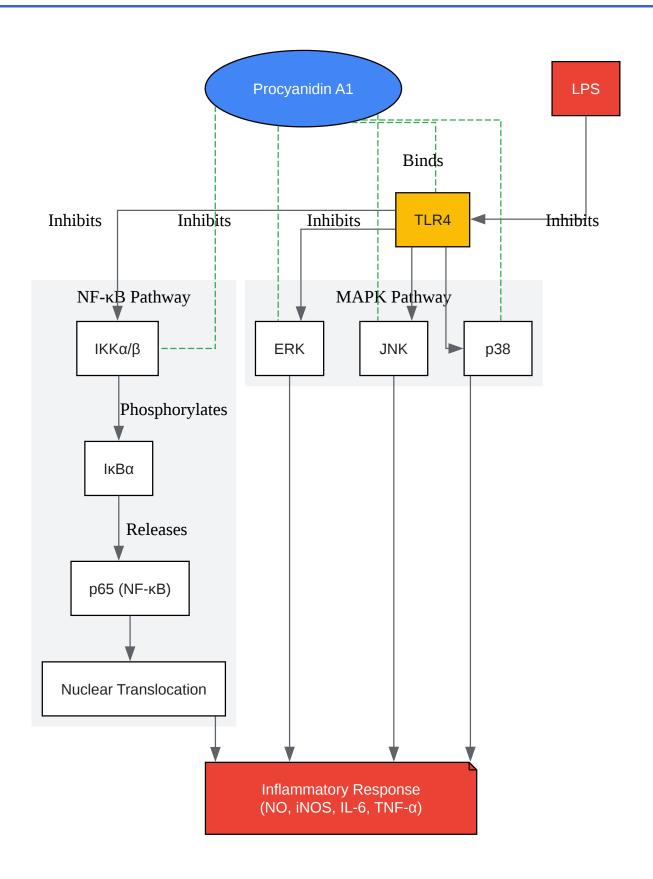


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Caption: Logic flow for the structural elucidation of procyanidin A using various NMR techniques.

Anti-inflammatory Signaling Pathway of Procyanidin A1



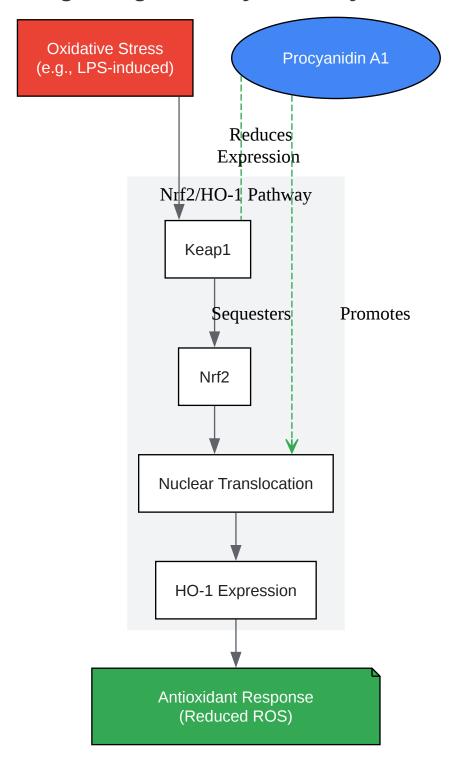


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Caption: Procyanidin A1 inhibits LPS-induced inflammation via MAPK and NF-кВ pathways.



Antioxidant Signaling Pathway of Procyanidin A1



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Caption: Procyanidin A1 promotes antioxidant response via the Nrf2/HO-1 pathway.



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